2,3,3',4'-Tetramethyl-1,1'-biphenyl
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Overview
Description
1,1’-Biphenyl, 2,3,3’,4’-tetramethyl- is an organic compound with the molecular formula C16H18 It is a derivative of biphenyl, where four methyl groups are substituted at the 2, 3, 3’, and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,3,3’,4’-tetramethyl- typically involves the alkylation of biphenyl with methyl groups. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Biphenyl, 2,3,3’,4’-tetramethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2,3,3’,4’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings. Common reagents include nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure and temperature.
Substitution: HNO3 for nitration at low temperatures, Br2 in the presence of a catalyst for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrogenated biphenyl derivatives.
Substitution: Formation of nitro or bromo derivatives of 1,1’-Biphenyl, 2,3,3’,4’-tetramethyl-.
Scientific Research Applications
1,1’-Biphenyl, 2,3,3’,4’-tetramethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,3,3’,4’-tetramethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 3,3’,4,4’-tetramethyl-: Another tetramethyl derivative of biphenyl with different substitution positions.
1,1’-Biphenyl, 2,2’,3,3’-tetramethyl-: A compound with methyl groups at the 2, 2’, 3, and 3’ positions.
Uniqueness
1,1’-Biphenyl, 2,3,3’,4’-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly where specific reactivity or interaction profiles are required.
Properties
CAS No. |
5006-39-3 |
---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-2,3-dimethylbenzene |
InChI |
InChI=1S/C16H18/c1-11-8-9-15(10-13(11)3)16-7-5-6-12(2)14(16)4/h5-10H,1-4H3 |
InChI Key |
LRSDMTARWGKQDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C)C)C |
Origin of Product |
United States |
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